5-alpha-PREGNAN-3-beta, 17,20-alpha-TRIOL
Description
Contextualization within the Pregnane (B1235032) Steroid Family
Steroids are a class of organic compounds characterized by a specific four-ring carbon structure. britannica.com They are crucial components of cell membranes and act as signaling molecules throughout the body. eurekaselect.com Within this broad category, steroids are grouped into families based on their carbon skeleton.
The pregnane family is defined by a 21-carbon (C21) skeleton. wikipedia.orgreagent.co.uk This structure serves as the foundation for several major classes of steroid hormones, including progestogens, mineralocorticoids, and glucocorticoids. utah.edu The parent hydrocarbon for this group is pregnane (C21H36), from which all other pregnane steroids are derived. wikipedia.orgreagent.co.uk Derivatives are named based on the presence of double bonds (pregnenes, pregnadienes) and functional groups, such as hydroxyl (-OH) or ketone (=O) groups, at various positions on the carbon skeleton. wikipedia.org 5-alpha-PREGNAN-3-beta, 17,20-alpha-TRIOL is a saturated steroid, meaning it has no double bonds in its ring structure, and is classified as a triol due to its three hydroxyl groups.
Overview of Endogenous Pregnane Triols and Related Steroids
The body produces a variety of pregnane steroids, many of which are metabolites of progesterone (B1679170), a key hormone in the reproductive cycle and pregnancy. mdpi.com These metabolites, which include pregnanediones, pregnanolones, and pregnanediols, are often found in urine. wikipedia.org
Pregnane triols are a specific subgroup characterized by three hydroxyl groups. The most extensively studied of these is pregnanetriol (B129160), systematically known as 5-beta-pregnane-3-alpha,17-alpha,20-alpha-triol. nih.govwikipedia.org This compound is an inactive metabolite of 17-alpha-hydroxyprogesterone and its measurement in urine is a key diagnostic marker for certain disorders of the adrenal glands, such as congenital adrenal hyperplasia (CAH) resulting from 21-hydroxylase deficiency. nih.govrupahealth.comcaymanchem.com In this condition, the block in the normal cortisol synthesis pathway leads to an accumulation of 17-alpha-hydroxyprogesterone, which is then metabolized to pregnanetriol. rupahealth.comcaymanchem.com
Other related endogenous pregnane steroids include neuroactive steroids like allopregnanolone (B1667786) and pregnanolone, which are derived from progesterone and can modulate neurotransmitter receptors in the brain. mdpi.commdpi.com this compound is a stereoisomer of the more common pregnanetriol. nih.govnist.gov Research has also identified related compounds, such as 5-pregnene-3β,17α,20α-triol, as metabolites of pregnenolone (B344588) in studies of human fetal gonads, indicating active steroidogenic pathways early in development. nih.gov
Historical Perspective on Pregnane Triol Research
The study of steroids dates back to the early 20th century, with significant progress made through the isolation and structural elucidation of hormones from animal sources. britannica.com Research into pregnane derivatives, particularly urinary metabolites, became crucial for understanding the function and dysfunction of the adrenal cortex.
In the 1950s, methods were developed for the routine determination of pregnanediol (B26743) and pregnanetriol in urine. nih.gov These advancements allowed clinicians to diagnose and study conditions like adrenal hyperplasia. nih.gov Early research confirmed the structure of pregnane-3-alpha:17-alpha:20-alpha-triol and isolated it from the urine of normal men, establishing it as a product of normal adrenal steroid metabolism. nih.gov Further studies in the 1960s investigated the origins of pregnanetriol in patients with adrenal carcinoma, using radiolabeled precursors to trace its metabolic pathways. oup.com This foundational work, built on the painstaking isolation and characterization of minute quantities of steroids, laid the groundwork for modern steroid profiling and endocrinology.
Significance of Steroid Isomerism in Biological Systems
Isomerism refers to the existence of molecules that have the same chemical formula but different arrangements of atoms. solubilityofthings.com In steroid biochemistry, stereoisomerism—where isomers differ only in the three-dimensional orientation of their atoms—is of paramount importance. britannica.comsolubilityofthings.com
The steroid nucleus has multiple chiral centers, which means a vast number of stereoisomers are possible for any given steroid formula. slideshare.net Subtle changes in the orientation of a single substituent can dramatically alter a steroid's biological activity. britannica.com This is because the shape of a steroid molecule determines how it fits into the binding site of a receptor protein, much like a key fits into a lock. solubilityofthings.com
Key examples of steroid isomerism include:
Substituent Orientation (alpha vs. beta): Functional groups attached to the steroid rings can point either down (alpha, denoted by a dashed line in diagrams) or up (beta, denoted by a solid line). slideshare.net
The specific name "this compound" precisely defines its structure. The "5-alpha" indicates a flat steroid backbone, while "3-beta," "17-alpha," and "20-alpha" describe the specific spatial orientations of the three hydroxyl groups. nih.gov This precise configuration is critical because different isomers bind to different enzymes and receptors, leading to distinct metabolic fates and physiological effects. solubilityofthings.comnih.gov For instance, the activity of neuroactive pregnane steroids on GABA-A receptors is highly dependent on their stereochemistry. mdpi.com Therefore, while the specific biological role of this compound is not well-documented, its unique isomeric structure dictates that its function will be distinct from that of other pregnane triol isomers. britannica.comsolubilityofthings.com
Data Tables
Table 1: Key Pregnane Steroids and Their Structural Class
| Compound Name | Class | Description |
|---|---|---|
| Pregnane | Parent Hydrocarbon | The foundational C21 steroid structure. wikipedia.org |
| Progesterone | Pregnene | A major progestogen hormone with a ketone at C3 and C20 and a double bond in the A ring. wikipedia.orgmdpi.com |
| 17-alpha-Hydroxyprogesterone | Pregnene | A precursor to cortisol and androgens, with an additional hydroxyl group at C17. nih.gov |
| Allopregnanolone | Pregnanolone | A 5-alpha reduced metabolite of progesterone, known for its neuroactive properties. mdpi.com |
| Pregnanediol | Pregnanediol | A major urinary metabolite of progesterone. wikipedia.org |
| Pregnanetriol | Pregnanetriol | A metabolite of 17-alpha-hydroxyprogesterone, used as a biomarker for adrenal disorders. nih.govwikipedia.org |
Table 2: Chemical Compound Nomenclature
| Common Name | Systematic or Alternative Name(s) |
|---|---|
| This compound | (3S,5S,10S,13S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol nih.gov |
| Pregnanetriol | 5-beta-Pregnane-3-alpha,17-alpha,20-alpha-triol nih.govwikipedia.org |
| Progesterone | Pregn-4-ene-3,20-dione mdpi.com |
| 17-alpha-Hydroxyprogesterone | 17-Hydroxypregn-4-ene-3,20-dione nih.gov |
| Allopregnanolone | 3-alpha-Hydroxy-5-alpha-pregnan-20-one |
| Pregnanediol | 5-beta-Pregnane-3-alpha,20-alpha-diol |
| Pregnenolone | 3-beta-Hydroxypregn-5-en-20-one |
| Cortisol | (11β)-11,17,21-trihydroxypregn-4-ene-3,20-dione |
Properties
IUPAC Name |
17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPADBBISMMJAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13933-75-0 | |
| Record name | (20R)-5α-pregnane-3α,17,20-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Stereochemical Architecture and Biological Implications of 5 Alpha Pregnan 3 Beta, 17,20 Alpha Triol
Defining the 5-alpha-Pregnane Skeleton and its Core Structure
The foundational framework of 5-alpha-PREGNAN-3-beta, 17,20-alpha-TRIOL is the 5-alpha-pregnane skeleton, also known as allopregnane. nih.gov Pregnane (B1235032) itself is a C21 steroid, meaning it possesses a characteristic four-ring core structure with 21 carbon atoms. pnas.org This core, derived from a gonane (B1236691) nucleus, consists of three six-membered cyclohexane (B81311) rings (A, B, and C) and one five-membered cyclopentane (B165970) ring (D), fused together.
The core structure is further defined by the numbering of its carbon atoms, which follows a standardized pattern for all steroids, allowing for precise description of substituent locations.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₃₆O₃ nih.govwikipedia.org |
| Molar Mass | 336.5 g/mol wikipedia.org |
| IUPAC Name | (3S,5S,10S,13S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol wikipedia.org |
Importance of Hydroxyl Group Stereochemistry at C-3, C-17, and C-20 Positions
The identity and biological role of this compound are profoundly influenced by the precise three-dimensional arrangement of its three hydroxyl (-OH) groups. The terms beta (β) and alpha (α) describe whether a substituent is oriented above or below the plane of the steroid ring system, respectively.
C-3β Hydroxyl Group: The hydroxyl group at the C-3 position is in the beta orientation, meaning it projects upwards from the steroid plane. The stereochemistry at this position is crucial for receptor recognition. For instance, studies on related pregnane derivatives have shown that a 3-alpha-hydroxy group versus a 3-beta-hydroxy group can lead to differential binding affinities for receptors. nih.gov
C-17α Hydroxyl Group: The hydroxyl group at C-17 is in the alpha orientation, projecting downwards. The presence and orientation of a hydroxyl group at C-17 are known to be critical for the biological activity of many steroids. nih.govnih.gov Substitutions at the 17-alpha position can sterically hinder or facilitate binding to specific receptors or enzymes. nih.gov
C-20α Hydroxyl Group: The hydroxyl group on the side chain at C-20 is also in the alpha orientation. The stereochemistry at C-20 is a key distinguishing feature among pregnanetriol (B129160) isomers, such as its 20-beta counterpart. This orientation affects the conformation of the C-17 side chain, which in turn influences the molecule's interaction with enzymatic active sites.
The specific combination of 3-beta, 17-alpha, and 20-alpha hydroxyl groups creates a unique spatial arrangement of hydrogen bond donors and acceptors, which is a primary determinant of the molecule's biological specificity.
Influence of Stereoisomerism on Enzymatic Recognition and Substrate Specificity
The precise stereochemistry of this compound is fundamental to its role as a substrate or modulator of enzymes involved in steroid metabolism. Enzymes, being chiral molecules themselves, exhibit a high degree of stereospecificity.
A key metabolic route for steroids is the "androgen backdoor pathway," where 17α-hydroxyprogesterone is converted to potent androgens without testosterone (B1683101) as an intermediate. wikipedia.orgwikipedia.org This pathway involves a series of enzymatic steps catalyzed by specific steroidogenic enzymes. For example, the enzyme 5-alpha-reductase (SRD5A) is responsible for the initial reduction of the steroid nucleus. wikipedia.orgnih.gov Subsequent conversions are often carried out by members of the aldo-keto reductase (AKR) superfamily, such as 3-alpha-hydroxysteroid dehydrogenases (3α-HSDs), which are highly stereospecific in their action. nih.govwikipedia.org
Research has demonstrated that different AKR isoforms (e.g., AKR1C1-AKR1C4) have distinct substrate preferences and produce specific stereoisomers. nih.govresearchgate.net The conversion of a 3-oxo group, for instance, predominantly favors the formation of 3-alpha-hydroxy steroids by these enzymes. nih.gov Similarly, reconstituted enzyme systems like delta 16-C19-steroid synthetase have been shown to act on 5-alpha-reduced C21 steroids, with the stereochemistry of the hydroxyl groups (e.g., 3-alpha vs. 3-beta) influencing their suitability as substrates. nih.gov
Therefore, the specific 3-beta, 17-alpha, and 20-alpha configuration of the triol determines its fit within the active site of these enzymes, governing whether it will be metabolized and what the resulting products will be. Its isomeric forms would follow different metabolic fates due to their inability to correctly bind to the same enzymatic machinery.
Conformational Analysis and its Impact on Biological Activity
The biological activity of a steroid is intrinsically linked to its three-dimensional shape, or conformation, which allows it to bind to specific protein targets like nuclear receptors or enzymes. The conformational properties of this compound are a direct consequence of its stereochemical architecture.
As established, the 5-alpha configuration of the A/B ring junction imparts a rigid and relatively flat topology to the steroid core. This rigidity limits the molecule's conformational flexibility, presenting a more defined shape to potential binding partners. The biological activity is then largely dictated by the spatial orientation of the functional groups—in this case, the three hydroxyl groups.
The binding of a steroid ligand to its receptor is a highly specific process. Molecular modeling studies, such as Comparative Molecular Field Analysis (CoMFA), have been used to understand the physicochemical characteristics required for a steroid to bind to a receptor. nih.gov These analyses reveal that the positions of steric bulk and electrostatic potential are critical. For example, substitutions at certain positions can be favorable for binding to one type of receptor but unfavorable for another due to steric clashes. nih.gov
The interaction between a steroid and its receptor can also induce conformational changes in the receptor itself, which is often a prerequisite for initiating a biological response. nih.govpnas.org The specific pattern of hydroxyl groups on this compound allows it to form a unique network of hydrogen bonds within a receptor's ligand-binding pocket, stabilizing the complex in an active or inactive conformation. Any change in the stereochemistry at C-3, C-17, or C-20 would alter this interaction, potentially leading to a drastic change or complete loss of biological activity.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| 5,16-androstadien-3-beta-ol |
| 4,16-androstadien-3-one |
| 5-alpha-androst-16-en-3-alpha-ol |
| 5-alpha-androst-16-en-3-beta-ol |
| 5-alpha-androst-16-en-3-one |
| 5-alpha-androstane-3-alpha,17-beta-diol |
| This compound |
| 5-alpha-Pregnane-3-beta,17-alpha,20-beta-triol |
| 5-alpha-pregnane-3,20-dione |
| 5-alpha-pregnan-17-alpha-ol-3,20-dione |
| 5-alpha-pregnane-3-alpha,17-alpha-diol-20-one |
| 3-alpha-hydroxy-5-alpha-pregnan-20-one |
| 3-beta-hydroxy-5-alpha-pregnan-20-one |
| Androsterone |
| 17-alpha-hydroxyallopregnanolone |
| 17-alpha-hydroxypregnenolone |
| 17-alpha-hydroxyprogesterone |
| Pregnanetriol |
| Pregnenolone (B344588) |
| Progesterone (B1679170) |
Biosynthetic Pathways and Precursors of 5 Alpha Pregnan 3 Beta, 17,20 Alpha Triol
Upstream Steroid Precursors in Pregnane (B1235032) Triol Synthesis
The journey from the basic building block of cholesterol to the complex structure of 5-alpha-PREGNAN-3-beta, 17,20-alpha-TRIOL involves several key precursor molecules. These upstream steroids are foundational intermediates in the synthesis of a wide array of bioactive steroids.
All steroid hormones in the human body are derived from cholesterol, a 27-carbon sterol molecule. oup.comdavincilabs.com The initiation of steroidogenesis is the conversion of cholesterol to pregnenolone (B344588), a 21-carbon steroid (C21). davincilabs.comnih.gov This critical and rate-limiting step occurs within the mitochondria and is catalyzed by the cytochrome P450 side-chain cleavage enzyme (P450scc, also known as CYP11A1). nih.govnih.gov The availability of cholesterol for this conversion is tightly regulated and involves its transport from various cellular stores to the inner mitochondrial membrane. oup.comnih.gov
Once formed, pregnenolone serves as the central precursor for all three major classes of steroid hormones: mineralocorticoids, glucocorticoids, and sex steroids. youtube.com It can be metabolized through different pathways. For the synthesis of this compound, pregnenolone is first hydroxylated at the 17-alpha position.
The conversion of pregnenolone to 17-alpha-hydroxypregnenolone is a pivotal step, catalyzed by the enzyme 17-alpha-hydroxylase, an activity of cytochrome P450c17 (CYP17A1). hmdb.cataylorandfrancis.com This enzyme is located in the endoplasmic reticulum and introduces a hydroxyl group at the C17 position of the steroid nucleus. taylorandfrancis.com
17-alpha-hydroxypregnenolone can then be converted to 17-alpha-hydroxyprogesterone. This transformation is carried out by the enzyme 3-beta-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD). taylorandfrancis.comnih.gov This dual-function enzyme first oxidizes the 3-beta-hydroxyl group to a 3-keto group and then isomerizes the double bond from the B-ring (Δ5) to the A-ring (Δ4), yielding 17-alpha-hydroxyprogesterone. oup.comtandfonline.com 17-alpha-hydroxyprogesterone is a key branch-point metabolite and the direct precursor for the 5-alpha-reduced pregnane series. nih.gov
The "backdoor pathway" of androgen synthesis also highlights the metabolism of 17-alpha-hydroxyprogesterone derivatives. In this pathway, 17-alpha-hydroxyprogesterone is 5α-reduced to 5α-pregnan-17α-ol-3,20-dione (17-OH-DHP), which is then further metabolized. wikipedia.org This pathway underscores the importance of 17-hydroxylated progesterone (B1679170) derivatives as precursors to various 5α-reduced steroids.
| Precursor | Key Converting Enzyme | Product |
|---|---|---|
| Cholesterol | CYP11A1 (P450scc) | Pregnenolone |
| Pregnenolone | CYP17A1 (17α-hydroxylase) | 17-alpha-Hydroxypregnenolone |
| 17-alpha-Hydroxypregnenolone | 3β-HSD | 17-alpha-Hydroxyprogesterone |
Enzymatic Transformations Leading to this compound
The final steps in the synthesis of this compound involve the modification of the steroid's A-ring and C20-ketone by specific reductases. These enzymes introduce the characteristic "5-alpha" configuration and reduce the ketone groups to hydroxyl groups with precise stereochemistry.
The formation of the 5α-pregnane structure is catalyzed by 5α-reductase enzymes (SRD5A). wikipedia.org These enzymes catalyze the reduction of the double bond between carbons 4 and 5 in Δ4-3-ketosteroids. researchgate.net There are three known isozymes: SRD5A1, SRD5A2, and SRD5A3. wikipedia.orgtmc.edu
The substrate for this reaction in the pathway leading to this compound is 17-alpha-hydroxyprogesterone. The action of a 5α-reductase, likely SRD5A1 or SRD5A2, converts 17-alpha-hydroxyprogesterone into 5α-pregnan-17α-ol-3,20-dione (also known as 17α-hydroxydihydroprogesterone or 17-OH-DHP). wikipedia.org While SRD5A2 is predominantly known for its role in converting testosterone (B1683101) to dihydrotestosterone (B1667394) in male reproductive tissues, SRD5A1 is more widely expressed in metabolic tissues like the liver and can metabolize progesterone and other pregnane steroids. wikipedia.orgresearchgate.netbioscientifica.com Studies have shown that both human SRD5A1 and SRD5A2 can efficiently catalyze the 5α-reduction of 17-alpha-hydroxyprogesterone. wikipedia.org
Following the 5α-reduction, the final modifications to produce this compound are the reduction of the ketone groups at the C3 and C20 positions. These reactions are catalyzed by members of the hydroxysteroid dehydrogenase (HSD) superfamily, which are responsible for the interconversion of keto- and hydroxysteroids. oup.comtandfonline.com These enzymes belong to either the short-chain dehydrogenase/reductase (SDR) or the aldo-keto reductase (AKR) superfamilies. tandfonline.comoup.com
The aldo-keto reductase (AKR) family, specifically the AKR1C subfamily (comprising AKR1C1, AKR1C2, AKR1C3, and AKR1C4), plays a crucial role in steroid metabolism. nih.govfrontiersin.org These enzymes act as 3-keto, 17-keto, and 20-ketosteroid reductases. nih.govfrontiersin.org
To form this compound from its precursor, 5α-pregnan-17α-ol-3,20-dione, two reductions are necessary:
Reduction of the 3-ketone: An enzyme with 3-ketosteroid reductase activity reduces the C3-ketone. The formation of the 3β-hydroxyl group specifically points to the action of an enzyme like AKR1C1, which can produce 3β-hydroxysteroids. oup.comnih.gov
Reduction of the 20-ketone: The C20-ketone is reduced to a 20α-hydroxyl group. AKR1C1 is considered a primary 20-ketosteroid reductase, efficiently converting progesterone and its metabolites to 20α-hydroxy derivatives. nih.govnih.govjohnshopkins.edu For instance, AKR1C1 is known to catalyze the reduction of 5α-dihydroprogesterone (5α-DHP) to 20α-hydroxy-5α-pregnan-3-one. nih.gov
Therefore, enzymes from the AKR1C subfamily, particularly AKR1C1, are the likely catalysts for the final steps in converting 5α-pregnan-17α-ol-3,20-dione into this compound by reducing the ketones at both the C3 and C20 positions to their respective hydroxyl groups with the required stereochemistry.
| Enzyme Family | Specific Enzyme (Example) | Reaction Catalyzed in Pathway | Substrate → Product |
|---|---|---|---|
| 5-alpha-Reductase | SRD5A1 / SRD5A2 | Reduction of A-ring double bond | 17α-Hydroxyprogesterone → 5α-Pregnan-17α-ol-3,20-dione |
| Aldo-Keto Reductase (HSD) | AKR1C1 | Reduction of C3-ketone | 5α-Pregnan-17α-ol-3,20-dione → 5α-Pregnan-3β,17,20α-triol |
| Reduction of C20-ketone |
Involvement of Hydroxysteroid Dehydrogenases (HSDs)
Other Relevant Hydroxysteroid Dehydrogenases (e.g., 3α-HSD, 17β-HSD)
Hydroxysteroid dehydrogenases (HSDs) are a large family of oxidoreductases that play crucial roles in the biosynthesis and metabolism of steroid hormones by catalyzing the interconversion of keto- and hydroxysteroids. nih.gov While the formation of this compound requires specific 3β- and 20α-HSD activities, the functions of other HSDs provide essential context for pregnane metabolism.
3α-Hydroxysteroid Dehydrogenases (3α-HSDs): These enzymes, typically belonging to the aldo-keto reductase (AKR) family, are prominent in the well-documented backdoor pathway. Specifically, enzymes like AKR1C2 and AKR1C4 catalyze the reduction of the C3-ketone of 5α-pregnan-17α-ol-3,20-dione to produce a 3α-hydroxyl group, forming 5α-pregnane-3α,17α-diol-20-one (also known as 17-OH-allopregnanolone). researchgate.netwikipedia.org This is a critical step in the pathway leading to the androgen androsterone. wikipedia.org The existence and high efficiency of this 3α-reduction highlight a major metabolic route for 5α-reduced pregnanes.
3β-Hydroxysteroid Dehydrogenase (3β-HSD): The 3β-HSD family of enzymes is classically known for its oxidative role in converting Δ⁵-3β-hydroxysteroids into Δ⁴-3-ketosteroids, an essential step for producing progesterone, glucocorticoids, and androgens. oup.comwikipedia.orgmedscape.com However, these enzymes can also catalyze the reverse reductive reaction. The formation of the 3β-hydroxyl group in this compound from its 3-keto precursor would necessitate such reductive activity. Studies have shown that enzymes of the 3β-HSD family are involved in the metabolism of 5α-pregnanes. nih.govoup.com For instance, preparations from bovine corpora lutea can convert 5α-pregnane-3,20-dione into 3β-hydroxy-5α-pregnan-20-one, demonstrating that reductive 3β-HSD activity on 5α-reduced pregnane substrates occurs in nature. nih.gov
20α-Hydroxysteroid Dehydrogenase (20α-HSD): The reduction of the C20-ketone to a 20α-hydroxyl group is catalyzed by a 20α-HSD. In humans, the enzyme AKR1C1 has been identified as a genuine 20α-HSD that efficiently converts progesterone to its inactive metabolite, 20α-hydroxyprogesterone. wikipedia.orgresearchgate.netnih.gov This enzyme is a member of the aldo-keto reductase family and preferentially uses NADPH as a cofactor. researchgate.net It is plausible that AKR1C1 or a related enzyme is responsible for the C20 reduction in the biosynthesis of this compound.
Tissue and Organ-Specific Biosynthesis of Pregnane Triols
The synthesis of steroid hormones is not uniform throughout the body but is compartmentalized in specific organs and even in specific cell types within those organs. aem-sbem.com The biosynthesis of pregnane triols, including this compound, is therefore dependent on the co-expression of the requisite enzymes in a given tissue.
The backdoor pathway, which provides the framework for this synthesis, is known to be active in several key steroidogenic tissues. During fetal development, this pathway is crucial for male virilization and involves contributions from the placenta, fetal liver, and adrenal glands, in addition to the testes. nih.govnih.gov The synthesis starts with progesterone, which can be of placental origin, and is then metabolized in these other tissues. nih.govconsensus.app
The key enzymes for the proposed pathway of this compound have distinct but overlapping tissue distributions:
SRD5A1 (5α-reductase type 1): This enzyme, which initiates the pathway by reducing 17OHP, is expressed in the human fetal testis and adult tissues such as the liver and skin. nih.gov
CYP17A1 (17α-hydroxylase/17,20-lyase): This enzyme is essential for producing the precursor 17OHP. It is found in the adrenal glands (zona fasciculata and reticularis), gonads (testicular Leydig cells and ovarian theca cells), and to a lesser extent, the placenta. aem-sbem.com
3β-HSD: The type II isoenzyme (HSD3B2) is predominantly expressed in the adrenal gland, ovary, and testis. oup.comwikipedia.org The type I isoenzyme (HSD3B1) is found in the placenta and peripheral tissues like the prostate and skin. oup.comnih.gov
20α-HSD (AKR1C1): The mRNA for this enzyme has been detected in a wide range of tissues, including the liver, prostate, testis, adrenal gland, uterus, and mammary gland, indicating its potential for broad activity. researchgate.netnih.gov
Given the co-localization of these enzymes, the adrenal glands and gonads are primary candidate sites for the biosynthesis of this compound. The liver, with its high expression of SRD5A1 and AKR1C1, could also be a significant site for metabolizing circulating steroid precursors into this triol.
Regulatory Mechanisms of Biosynthesis Pathways (e.g., feedback loops, enzyme induction)
The biosynthesis of all steroids, including pregnane triols derived from alternative pathways, is tightly regulated to maintain hormonal homeostasis. This regulation occurs at multiple levels, from the stimulation of steroidogenic tissues by tropic hormones to feedback inhibition by the final steroid products.
Hormonal Regulation and Enzyme Induction: The rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone, a process acutely stimulated by tropic hormones. aem-sbem.com In the adrenal glands, Adrenocorticotropic hormone (ACTH) from the pituitary gland is the primary stimulator. ACTH signaling increases the transcription of genes encoding steroidogenic enzymes, such as CYP17A1, which is necessary to produce the 17OHP precursor. aem-sbem.com Similarly, in the gonads, Luteinizing Hormone (LH) stimulates the Leydig cells of the testes and theca cells of the ovary to produce androgens and their precursors. nih.gov Therefore, the availability of 17OHP, the substrate that enters the backdoor pathway, is directly linked to the activity of the hypothalamic-pituitary-adrenal/gonadal axes.
Feedback Loops: Steroid biosynthesis is controlled by negative feedback loops, where the final products inhibit the secretion of the upstream tropic hormones. aem-sbem.com For example, cortisol produced in the adrenal gland inhibits the release of both Corticotropin-Releasing Hormone (CRH) from the hypothalamus and ACTH from the pituitary. aem-sbem.com Likewise, testosterone from the testes exerts negative feedback on the hypothalamus and pituitary. aem-sbem.com While pregnane triols themselves are not typically considered major feedback regulators, their production is intrinsically linked to the synthesis of cortisol and androgens. Thus, the regulatory mechanisms that control the major steroid hormones indirectly control the flux of precursors into alternative pathways like the one that forms this compound.
Enzyme Induction: The expression and activity of metabolic enzymes can also be modulated by various factors, including xenobiotics (foreign chemicals) and endogenous signaling molecules. nih.gov For example, certain drugs can induce the expression of cytochrome P450 enzymes in the liver, altering the clearance and metabolic profile of circulating steroids. The regulation of HSDs is also complex, with factors like PPARα influencing the expression of 3β-HSD in the liver. nih.gov This adds another layer of control, where the local tissue environment can influence the specific steroid metabolites that are produced.
Table of Mentioned Compounds
Metabolism, Inactivation, and Excretion of 5 Alpha Pregnan 3 Beta, 17,20 Alpha Triol
Phase I Metabolic Reactions of Pregnane (B1235032) Triols
Phase I metabolism involves the introduction or exposure of functional groups on the steroid molecule, primarily through oxidation, reduction, or hydrolysis. For pregnane triols, these reactions primarily involve further hydroxylation at various positions on the steroid nucleus and the oxidation or reduction of existing hydroxyl and keto groups.
Further Hydroxylation Patterns
While 5-alpha-PREGNAN-3-beta, 17,20-alpha-TRIOL already possesses three hydroxyl groups, further hydroxylation can occur, creating even more polar molecules. Research on urinary steroids from pregnant women has led to the isolation and identification of compounds such as 5-alpha-pregnane-3-beta,16-alpha,20-alpha-triol. nih.gov This finding indicates that hydroxylation at the C16 position is a recognized metabolic pathway for 5-alpha-pregnane steroids. Other studies involving microbial biotransformations, which can sometimes mimic mammalian metabolism, have shown potential hydroxylation at other sites, including the 6β, 7α, 7β, 11α, and 12β positions on related pregnane structures, suggesting a broad range of potential enzymatic targets. nih.govmedchemexpress.com For instance, progesterone (B1679170) can be metabolized to 5α-pregnane-3β,6α-diol-20-one, highlighting a 6α-hydroxylation pathway. medchemexpress.com
Oxidation and Reduction Transformations
The existing hydroxyl groups of pregnane triols are subject to oxidation-reduction transformations. The 3-beta-hydroxyl group of a 5-alpha-pregnane steroid can be oxidized to a 3-keto group. Studies have demonstrated the conversion of 5-alpha-pregnan-3-beta-ol-20-one into 5-alpha-dihydroprogesterone (5-alpha-pregnane-3,20-dione), a reaction catalyzed by microsomal enzymes and dependent on cofactors like NAD+ and NADP+. nih.gov This establishes a clear oxidative pathway for the 3β-hydroxyl group.
Conversely, keto groups can be reduced to hydroxyl groups. For example, 5α-pregnan-17α-ol-3,20-dione is reduced to 5α-pregnane-3α,17α-diol-20-one by 3α-hydroxysteroid dehydrogenase (3α-HSD) enzymes. wikipedia.org The interconversion of hydroxyl and keto groups is a common theme in steroid metabolism, with aldo-keto reductase enzymes capable of acting on various positions, including C3 and C20. hmdb.ca These transformations are not merely steps toward excretion but are also integral to pathways like the androgen backdoor pathway, where various 5α-pregnane intermediates are sequentially modified. wikipedia.orgwikipedia.org
Phase II Conjugation for Enhanced Excretion
Phase II reactions involve the conjugation of the steroid or its Phase I metabolites with highly polar endogenous molecules. This process significantly increases water solubility, which is the final step in preparing the compound for efficient excretion via urine or bile. nih.gov The principal conjugation pathways for pregnane triols are glucuronidation and sulfation.
Glucuronidation Pathways of Pregnane Triols
Glucuronidation is a major Phase II pathway for steroids. Progesterone metabolites, including pregnanediol (B26743) and pregnanetriol (B129160), are known to be metabolized into their corresponding glucuronide conjugates. nih.gov The hydroxyl groups at the C3, C17, and C20 positions of this compound serve as potential sites for the attachment of glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. The resulting glucuronide conjugate is significantly more water-soluble and is readily excreted by the kidneys.
Sulfation and Other Conjugation Mechanisms
Sulfation is another critical Phase II conjugation reaction for steroids. The process involves the transfer of a sulfonate group to a hydroxyl group, forming a sulfate (B86663) ester. This reaction is catalyzed by sulfotransferase (SULT) enzymes. There is direct evidence for the sulfation of closely related 5-alpha-pregnane compounds. For instance, 5-alpha-Pregnan-3-beta,20-alpha-diol disulfate has been identified as a steroid metabolite, indicating that both the 3-beta and 20-alpha hydroxyl groups can undergo sulfation. hmdb.ca This sulfated metabolite has been detected in feces. hmdb.ca Furthermore, sulfated metabolites like 5-alpha-pregnan-3-alpha,17-diol-20-one 3-sulfate and 3-alpha-hydroxy-5-beta-pregnan-20-one sulfate have been characterized, underscoring the importance of the sulfate moiety for the biological profile and excretion of these steroids. nih.govnih.gov Studies show that sulfated pregnanolones can be hydrolyzed back to their non-sulfated form, indicating this is a reversible metabolic step in some contexts. nih.gov
Identification and Characterization of Downstream Metabolites of this compound
The metabolic transformations described result in a variety of downstream products that have been identified and characterized in biological samples, primarily urine. The precursor for many urinary pregnanetriols is 17α-hydroxyprogesterone or 17α-hydroxypregnenolone. oup.comnih.gov The analysis of these metabolites is typically performed using techniques like gas chromatography combined with mass spectrometry (GC-MS), which allows for their separation and structural identification. nih.govresearchgate.net
Identified downstream metabolites provide a clear picture of the metabolic fate of the parent compound. These include products of further hydroxylation and conjugation.
Table 1: Identified Downstream Metabolites of or related to this compound
| Metabolite Name | Type of Modification | Detection Source | Citation(s) |
|---|---|---|---|
| 5-alpha-pregnane-3-beta,16-alpha,20-alpha-triol | Hydroxylation (at C16) | Urine (Pregnant Women) | nih.gov |
| 5-alpha-pregnane-3,20-dione | Oxidation (of 3β-OH) | In vitro (Placental Tissue) | nih.gov |
| 5-alpha-Pregnan-3-beta,20-alpha-diol disulfate | Sulfation (at C3 and C20) | Feces | hmdb.ca |
| Pregnanetriol glucuronide | Glucuronidation | Not specified | nih.gov |
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| 5-alpha-pregnane-3-beta,16-alpha,20-alpha-triol |
| Progesterone |
| 5-alpha-pregnane-3-beta,6-alpha-diol-20-one |
| 5-alpha-pregnan-3-beta-ol-20-one |
| 5-alpha-dihydroprogesterone (5-alpha-pregnane-3,20-dione) |
| 5-alpha-pregnan-17-alpha-ol-3,20-dione |
| 5-alpha-pregnane-3-alpha,17-alpha-diol-20-one |
| Pregnanediol |
| Pregnanetriol |
| 5-alpha-Pregnan-3-beta,20-alpha-diol disulfate |
| 5-alpha-pregnan-3-alpha,17-diol-20-one 3-sulfate |
| 3-alpha-hydroxy-5-beta-pregnan-20-one sulfate |
| 17-alpha-hydroxyprogesterone |
| 17-alpha-hydroxypregnenolone |
Enzymatic Systems Governing this compound Degradation and Interconversion
The degradation and interconversion of this compound are presumed to be handled by families of enzymes that metabolize other steroid hormones, particularly those involved in the progestogen and androgen metabolic pathways. The key enzymatic activities include oxidation, reduction, and hydroxylation, which modify the structure of the steroid nucleus and its side chains.
Hydroxysteroid Dehydrogenases (HSDs): This superfamily of enzymes plays a pivotal role in the metabolism of steroids by catalyzing the reversible oxidation and reduction of hydroxyl groups. For this compound, several HSDs are likely involved:
3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme can oxidize the 3β-hydroxyl group to a ketone, converting the triol into a diol-one. This is a common step in the inactivation or further metabolism of 3β-hydroxy steroids.
20α-Hydroxysteroid Dehydrogenase (20α-HSD): This enzyme is responsible for the interconversion of the 20-keto and 20α-hydroxy groups. The presence of a 20α-hydroxyl group on the target compound suggests it can be a substrate for oxidation by 20α-HSD, yielding 5-alpha-PREGNAN-3-beta, 17-alpha-DIOL-20-one.
Aldo-Keto Reductases (AKRs): Certain members of the AKR family, such as AKR1C2 and AKR1C4, function as 3α-HSDs and are involved in the biosynthesis of related pregnane steroids. wikipedia.org These enzymes could potentially act on intermediates in the degradation pathway.
17β-Hydroxysteroid Dehydrogenases (17β-HSDs): While the target compound has a tertiary 17α-hydroxyl group which is not readily oxidized, various isoforms of 17β-HSD are crucial in the broader steroid metabolic network and could act on related intermediates. wikipedia.org
Cytochrome P450 (CYP) Enzymes: Further degradation can occur via hydroxylation at various positions on the steroid nucleus. For related 5-alpha-reduced progestins, 6α-hydroxylation has been identified as a significant metabolic step. nih.gov This reaction is typically catalyzed by specific CYP enzymes in extrahepatic tissues. nih.gov The introduction of an additional hydroxyl group further increases the polarity of the molecule, preparing it for excretion.
| Enzyme Family | Potential Action on this compound or related compounds | Resulting Product Type |
| Hydroxysteroid Dehydrogenases (HSDs) | Oxidation of hydroxyl groups at positions C3 and C20. | Ketosteroids (e.g., pregnanedione derivatives) |
| Aldo-Keto Reductases (AKRs) | Interconversion of hydroxyl and keto groups. wikipedia.org | Pregnane diol-ones or triols |
| Cytochrome P450 (CYP) Enzymes | Hydroxylation at other positions on the steroid nucleus (e.g., 6α-hydroxylation). nih.gov | Hydroxylated pregnanetriol derivatives (tetrols) |
Excretory Routes and Clearance Mechanisms
The clearance of this compound and its metabolites from the body is essential for preventing their accumulation. This process relies on their conversion into water-soluble conjugates, which can then be excreted via urine and feces.
Conjugation Pathways: To facilitate excretion, the hydroxyl groups of the steroid and its metabolites are conjugated with polar molecules, primarily through glucuronidation and sulfation.
Glucuronidation: This is a major pathway for steroid inactivation and elimination. The enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid moiety to the steroid's hydroxyl groups. The resulting glucuronide conjugates are highly water-soluble and are readily excreted in the urine. nih.gov Studies on the related compound pregnanetriol have confirmed that it is excreted in the urine as a glucuronide conjugate. nih.govnih.gov One study on a related 5-alpha-reduced progesterone metabolite found that urinary metabolites were extractable after treatment with β-glucuronidase, indicating they were present as glucuronides. nih.gov
Sulfation: Steroid sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the steroid, forming sulfate esters. These sulfated conjugates are also water-soluble and can be eliminated through both urine and bile. The presence of sulfated steroid metabolites has been documented in feces. nih.gov
Excretory Routes: The conjugated metabolites of this compound are eliminated from the body through two primary routes:
Urinary Excretion: This is the principal route for the elimination of many steroid metabolites. nih.govhealthmatters.io After filtration by the kidneys, the water-soluble glucuronide and sulfate conjugates are excreted in the urine. The measurement of urinary pregnanetriol is a common diagnostic tool for certain metabolic disorders. nih.govrupahealth.com A study involving the administration of radiolabeled 5-alpha-dihydroprogesterone found that approximately 37% of the dose was recovered in the urine within 72 hours. nih.gov
Fecal Excretion: A significant portion of steroid metabolites can also be eliminated via the bile into the intestines, ultimately being excreted in the feces. nih.gov In some cases, fecal excretion can be the dominant route. For instance, studies in rats have shown that about 80% of corticosteroid metabolites are excreted in the feces. nih.gov The intestinal microbiome can further metabolize these steroids before their final elimination. nih.gov
The balance between urinary and fecal excretion can vary depending on the specific steroid, the type of conjugation, and the species.
| Clearance Step | Description | Key Molecules/Enzymes | Primary Excretion Route |
| Glucuronidation | Addition of glucuronic acid to hydroxyl groups, increasing water solubility. | UGT enzymes, Glucuronides | Urine nih.govnih.gov |
| Sulfation | Addition of a sulfate group to hydroxyl groups. | SULT enzymes, Sulfates | Urine, Feces nih.gov |
Biological Roles and Physiological Significance of 5 Alpha Pregnan 3 Beta, 17,20 Alpha Triol
Contribution to the Endogenous Steroidome
5-alpha-PREGNAN-3-beta, 17,20-alpha-TRIOL is an endogenous steroid, a member of the pregnane (B1235032) class of C21 steroids. As a metabolite, it is part of the vast and complex network of steroids known as the steroidome. The fundamental structure of this compound is the 5α-pregnane skeleton, which indicates it is a downstream product of steroid pathways that include the enzyme 5α-reductase.
While many pregnanetriols are metabolites of 17α-hydroxyprogesterone, the specific metabolic origin and concentration of this compound in the body are not as extensively documented as its more clinically prominent isomer, 5β-pregnane-3α,17α,20α-triol. sigmaaldrich.comnih.gov Endogenous pregnanes are typically produced in the adrenal glands and gonads and can also be synthesized in the placenta during pregnancy. nih.govnih.gov The presence of various isomers of pregnanetriol (B129160) in urine and other biological fluids confirms their status as components of the normal and pathological human steroidome. nih.govnih.govnih.gov
Table 1: Physicochemical Properties of 5-alpha-Pregnan-3-beta,17,20-alpha-triol
Role as a Steroid Metabolite Reflecting Metabolic State
The profile of steroid metabolites provides a window into the metabolic state of an individual, particularly the function of steroidogenic enzymes.
The measurement of urinary pregnanetriols is a key diagnostic tool for certain enzymatic defects. Specifically, elevated levels of 5β-pregnane-3α,17α,20α-triol (commonly known as pregnanetriol) are a well-established biomarker for congenital adrenal hyperplasia (CAH), a genetic disorder affecting the adrenal glands. nih.govrupahealth.com The most common form of CAH is caused by a deficiency in the enzyme 21-hydroxylase. nih.govrupahealth.com This deficiency leads to an accumulation of the precursor 17α-hydroxyprogesterone, which is then shunted into alternative metabolic pathways, resulting in increased production and excretion of its metabolite, 5β-pregnane-3α,17α,20α-triol. sigmaaldrich.comnih.gov
Disruptions in the adrenal steroidogenic pathways, whether congenital or acquired, lead to characteristic changes in the steroid metabolite profile. In conditions like 21-hydroxylase deficiency, the blockage in the cortisol and aldosterone (B195564) synthesis pathways causes a buildup of upstream steroids. rupahealth.com The adrenal glands, under continued stimulation by adrenocorticotropic hormone (ACTH), hyperplasiate and overproduce precursors like 17α-hydroxyprogesterone. nih.gov The subsequent metabolism of these accumulated precursors generates a variety of pregnane derivatives, including various pregnanediols and pregnanetriols, whose excretion patterns can help pinpoint the specific enzymatic block. rupahealth.comnih.gov Therefore, analyzing the full spectrum of these metabolites, including less common isomers like this compound, could offer a more detailed picture of the specific metabolic rewiring occurring in adrenocortical dysfunction. nih.gov
Integration within Broader Steroid Hormone Networks (e.g., C21 backdoor pathways)
Beyond the classic steroidogenic pathways, alternative routes for hormone synthesis, known as "backdoor" pathways, are significant in both normal physiology and in pathological states like CAH. The androgen backdoor pathway allows for the conversion of 17α-hydroxyprogesterone to the potent androgen 5α-dihydrotestosterone (DHT) without testosterone (B1683101) as an intermediate. wikipedia.orgwikipedia.orgnih.gov
This pathway is characterized by the action of 5α-reductase on progesterone (B1679170) and 17α-hydroxyprogesterone metabolites. A key intermediate in this pathway is 5α-pregnane-3α,17α-diol-20-one . wikipedia.orgnih.gov This compound is structurally very similar to this compound. The backdoor pathway proceeds from 17-OHP to 5α-pregnan-17α-ol-3,20-dione, which is then converted to 5α-pregnane-3α,17α-diol-20-one. wikipedia.org As a 5α-reduced C21 steroid, this compound is metabolically positioned within this network. Its formation would likely depend on the same initial 5α-reduction step, followed by the action of specific hydroxysteroid dehydrogenases (HSDs). In conditions with an overactive backdoor pathway, such as 21-hydroxylase deficiency, an increased formation of various 5α-reduced pregnane metabolites, potentially including this compound, would be expected. nih.gov
Potential Biological Activities and Cellular Interactions (e.g., immunomodulatory aspects)
While direct research on the biological activities of this compound is limited, the activities of structurally related pregnane steroids offer insights into its potential functions. Many pregnane derivatives, often termed neuroactive steroids, exhibit significant modulatory effects on the central nervous system and the immune system.
For example, the neurosteroid allopregnanolone (B1667786) ((3α,5α)3-hydroxypregnan-20-one) has been shown to have anti-inflammatory properties by inhibiting Toll-like receptor (TLR) signaling, which is crucial for initiating inflammatory responses. nih.gov Progesterone and its metabolites can downregulate the activation of immune cells and the production of pro-inflammatory cytokines, a mechanism considered critical for the success of pregnancy. nih.gov The pregnancy hormone estriol (B74026) has also demonstrated immunomodulatory effects, causing a shift from a Th1 (pro-inflammatory) to a Th2 (anti-inflammatory) cytokine profile. drugbank.com Furthermore, certain marine-derived pregnanes have been found to act as agonists for the Pregnane X Receptor (PXR), which in turn inhibits the pro-inflammatory transcription factor NF-κB. mdpi.com
Given its structure as a 5α-reduced pregnane steroid, it is plausible that this compound could interact with cellular targets such as steroid receptors or ion channels, potentially exerting immunomodulatory or neuroactive effects. However, such activities remain speculative without direct experimental evidence.
Comparative Biochemistry of Pregnane Triols Across Species
The metabolism and function of pregnane steroids can differ across species. In humans, the metabolism of 5α-dihydroprogesterone leads to major urinary metabolites like 3β,6α-dihydroxy-5α-pregnan-20-one and 5α-pregnane-3α,20α-diol, which are formed via specific extrahepatic pathways. nih.gov There are notable differences among mammalian species in the enzymes that catalyze the final steps of inactivating 5α-reduced bioactive metabolites of progesterone. nih.gov
Research in non-mammalian vertebrates has also identified unique pregnane metabolites. For instance, during oocyte maturation in the African catfish (Clarias gariepinus), in vitro studies demonstrated the production of very polar steroids, including 5β-pregnane-3α,6α,17α,20β-tetrol and 5β-pregnane-3α,6α,17α-triol-20-one . nih.gov These compounds, identified in both ovarian incubations and blood plasma, are suggested to play a role in maturation and ovulation, highlighting a potentially distinct reproductive function for complex pregnanes in fish compared to mammals. nih.gov
Table 2: Examples of Pregnane Metabolites in Different Biological Contexts
Advanced Methodologies for Academic Research on 5 Alpha Pregnan 3 Beta, 17,20 Alpha Triol
Isotopic Labeling and Tracing Studies for Pathway Elucidation
To move beyond static concentration measurements and understand the dynamics of steroid metabolism, researchers employ isotopic labeling and tracing studies. nih.gov This powerful methodology involves introducing a steroid precursor labeled with a stable (non-radioactive) isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), into a biological system (e.g., cell culture or in vivo). researchgate.netnih.gov
As the labeled precursor is metabolized, the isotope is incorporated into downstream metabolites, including 5-alpha-pregnan-3-beta, 17,20-alpha-triol. By collecting samples over time and analyzing them with mass spectrometry, researchers can track the appearance and transformation of the labeled compounds. This allows for the unambiguous elucidation of metabolic pathways and the calculation of metabolic flux (the rate of turnover through a pathway). nih.gov A specialized technique, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), can be used to determine the precise ¹³C/¹²C ratio in metabolites, providing a direct way to detect the administration of synthetic steroids. researchgate.net When conducting these studies, it is important to consider the potential for "isotope effects," where the heavier isotope can slightly alter the rate of an enzymatic reaction, which must be accounted for during data interpretation. mssm.edu
Enzyme Kinetic Studies for Pregnane (B1235032) Triol-Metabolizing Enzymes
The synthesis and catabolism of this compound are controlled by the activity of specific enzymes, primarily belonging to the hydroxysteroid dehydrogenase (HSD) family. wikipedia.orgwikipedia.org Enzyme kinetic studies are essential for characterizing these enzymes and understanding how their activity is regulated. These studies typically involve incubating a purified or recombinant enzyme with varying concentrations of a substrate and measuring the rate of product formation.
Key enzymes in the metabolism of related pregnanes include:
3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme catalyzes the interconversion of 3β-hydroxy steroids and 3-keto steroids. wikipedia.org Kinetic analyses have been performed on adrenal 3β-HSD, revealing that substrates like dehydroepiandrosterone (B1670201) (DHEA), pregnenolone (B344588), and 17-hydroxypregnenolone are competitive inhibitors of each other, suggesting they are processed by a single enzyme. nih.gov
20α-Hydroxysteroid Dehydrogenase (20α-HSD): This enzyme, a member of the aldo-keto reductase superfamily, preferentially catalyzes the reduction of 20-keto steroids (like progesterone) to their 20α-hydroxy metabolites. wikipedia.orgnih.gov Studies with the human recombinant enzyme show a preference for NADPH over NADH as a cofactor. nih.gov
By determining kinetic parameters such as the Michaelis constant (Km), which reflects substrate affinity, and the maximum velocity (Vmax), which reflects the maximum catalytic rate, researchers can gain insights into enzyme efficiency and substrate preference. nih.gov These studies are crucial for predicting metabolic fates and understanding how genetic variations or inhibitors might affect steroid levels.
Table 3: Selected Kinetic Parameters for Human Steroid-Metabolizing Enzymes
| Enzyme | Substrate | Cofactor | Km (µM) | Source(s) |
| 3β-HSD (Adrenal) | Dehydroepiandrosterone | NAD+ | 0.3 | nih.gov |
| 3β-HSD (Adrenal) | Pregnenolone | NAD+ | 0.4 | nih.gov |
| 3β-HSD (Adrenal) | 17-Hydroxypregnenolone | NAD+ | 0.3 | nih.gov |
| 20α-HSD (Recombinant) | Progesterone (B1679170) | NADPH | 0.6 | nih.gov |
In Vitro Cell Culture Models for Biosynthesis and Metabolism Research
The in vitro investigation of this compound biosynthesis and metabolism relies on various cell culture models that allow for the detailed study of specific enzymatic pathways. As direct research on this specific triol is limited, methodologies are often inferred from studies of its precursors, primarily progesterone and 17α-hydroxyprogesterone, and related neurosteroids. These models are crucial for identifying the enzymes, cell types, and conditions involved in its formation.
Commonly employed models include primary neural cells, immortalized cell lines, and transfected cell systems. Primary glial-rich cultures from murine brains have been instrumental in demonstrating the metabolic activities of neurosteroidogenic enzymes. nih.gov For instance, studies using primary cultures of rat astrocytes, oligodendrocytes, and neurons have shown differential activity of key enzymes like 3α-hydroxysteroid dehydrogenase (3α-HSD), with astrocytes exhibiting higher activity than other neural cell types. mdpi.com Such models are essential for understanding how and where the precursors of this compound might be processed within the central nervous system.
Immortalized cell lines, such as neuroblastoma x glioma hybrid cells and human cell lines like SH-SY5Y and THP-1 (a human monocytic cell line), provide reproducible systems for studying steroid metabolism. nih.govnih.gov These cells can be stimulated with precursors like progesterone or 17α-hydroxyprogesterone caproate (17-OHPC) to analyze the production of downstream metabolites and the influence of various factors on enzymatic conversions. nih.gov
For more targeted research, non-steroidogenic cell lines like Human Embryonic Kidney 293 (HEK293T) are transfected with genes encoding specific steroidogenic enzymes. mdpi.com This approach allows researchers to isolate and characterize the function of a single enzyme, such as cytochrome P450 17A1 (CYP17A1) or 3β-hydroxysteroid dehydrogenase (3β-HSD), in the conversion of a specific substrate, like pregnenolone or progesterone, to its subsequent metabolite. mdpi.com By studying the activities of 5α-reductase, 3β-HSD, and 20α-hydroxysteroid dehydrogenase in these controlled systems, the biosynthetic pathway leading to pregnanetriols can be meticulously mapped.
Table 1: Selected In Vitro Models for Neurosteroid Metabolism Research
| Cell Model | Origin | Precursor(s) Studied | Key Research Focus/Enzymes | Reference |
|---|---|---|---|---|
| Primary Glial-Rich Cultures | Newborn Murine Brain | General (Endogenous) | Regulation of cyclic AMP by hormones and neurotransmitters. | nih.gov |
| Primary Rat Astrocytes/Neurons | Rat Brain | Progesterone | Activity of 3α-hydroxysteroid dehydrogenase (3α-HSD). | mdpi.com |
| HEK293T Cells (Transfected) | Human Embryonic Kidney | Progesterone, Pregnenolone | Activity of specific transfected enzymes like cyp17a1, cyp17a2, and hsd3b. | mdpi.com |
| THP-1 Cells | Human Monocytic Leukemia | 17α-hydroxyprogesterone caproate (17-OHPC) | Modulation of inflammatory responses (e.g., IL-10 production). | nih.gov |
| Ovarian Tissue Slices | Common Carp (Cyprinus carpio) | Progesterone, 17-hydroxyprogesterone | Metabolism into polar products, including tetrol compounds. | nih.gov |
In Vivo Animal Models for Physiological Investigations
In vivo animal models are indispensable for understanding the physiological distribution, clearance, and potential functions of this compound within a complex biological system. Research in this area predominantly uses rodent and rabbit models to trace the metabolic fate of administered steroid precursors. nih.govnih.gov
A principal methodology involves the administration of radiolabeled precursors, such as [14C]progesterone or [3H]5α-dihydroprogesterone ([3H]5α-DHP), to animal models like ovariectomized female rabbits or rats. nih.gov Following a continuous infusion, tissues from various brain regions (e.g., hypothalamus, cerebellum, pituitary) and other organs are harvested and analyzed. nih.govscience.co.il This technique allows for the precise quantification of the uptake of the precursor and the identification of its metabolites in specific tissues. For example, studies in rabbits have shown that all brain tissues analyzed converted progesterone to 5α-DHP, a direct precursor in the potential synthesis of the target triol. nih.gov
Research using female rats has demonstrated the presence of key enzymes, including Δ4-steroid 5α-reductase, 3α-hydroxysteroid dehydrogenase, and 20α-hydroxysteroid dehydrogenase, in various brain regions such as the thalamus, cerebellum, and medulla. science.co.il Incubating brain tissue slices with radiolabeled progesterone led to the identification of metabolites like 5α-pregnane-3,20-dione and 3α-hydroxy-5α-pregnan-20-one. science.co.il These studies confirm that the brain is a significant site of progesterone metabolism and has the enzymatic machinery necessary to produce a range of neurosteroids. mdpi.comnih.gov
Such animal models also reveal important physiological differences in neurosteroid levels based on sex and brain region. For instance, levels of 5α-DHP have been found to be higher in the hippocampus, cerebral cortex, and cerebellum of female rats compared to males. mdpi.com These models are foundational for investigating how physiological states or external stimuli might alter the local biosynthesis of specific metabolites like this compound, even if it is not the primary metabolite measured.
Table 2: Findings from In Vivo Animal Models of Progesterone Metabolism
| Animal Model | Administered Compound | Tissues Analyzed | Key Metabolites Identified | Reference |
|---|---|---|---|---|
| Anesthetized Female Rabbits | [14C]Progesterone, [3H]5α-DHP | Brain (9 areas), Pituitary | 5α-dihydroprogesterone (5α-DHP) | nih.gov |
| Proestrous Female Rats | [3H]Progesterone (in vitro incubation of tissue) | Thalamus, Tectum, Cerebellum, Medulla, Pineal | 5α-pregnane-3,20-dione, 3α-hydroxy-5α-pregnan-20-one, 20α-hydroxy-4-pregnen-3-one | science.co.il |
| Female Rats | [3H]Progesterone, [3H]5α-DHP | Brain, Anterior Pituitary | 20α-Dihydroprogesterone | nih.gov |
| Male and Female Rats | Endogenous | Hippocampus, Cerebral Cortex, Cerebellum | Progesterone, 5α-DHP, 3α,5α-tetrahydroprogesterone | mdpi.com |
Future Research Directions and Unexplored Avenues for 5 Alpha Pregnan 3 Beta, 17,20 Alpha Triol Studies
Discovery and Characterization of Novel Biosynthetic and Metabolic Enzymes Specific to the 5-alpha-Pregnane Series
The biosynthesis of 5-alpha-PREGNAN-3-beta, 17,20-alpha-TRIOL likely involves a series of enzymatic reactions common to steroid metabolism, but the specific enzymes and their regulation are not fully known. The initial step in the formation of any 5-alpha-pregnane involves the action of 5-alpha-reductase (SRD5A) enzymes, which convert Δ4,5 unsaturated steroids into their 5-alpha-reduced counterparts. wikipedia.org There are three known isoenzymes of 5-alpha-reductase, and future studies should aim to identify which of these are primarily responsible for producing the precursors to this compound. wikipedia.orgnih.gov
One potential biosynthetic route is the "backdoor pathway" of androgen synthesis, where 17α-hydroxyprogesterone is converted to 5α-dihydrotestosterone (DHT) via intermediates that include 5α-reduced pregnanes. wikipedia.orgwikipedia.org Key enzymes in this pathway, such as aldo-keto reductases (e.g., AKR1C2, AKR1C4) and hydroxysteroid dehydrogenases (e.g., HSD17B6), are critical candidates for investigation in the context of this compound synthesis. wikipedia.org Research should focus on characterizing the substrate specificity of these and other steroidogenic enzymes for precursors like 5α-pregnan-17α-ol-3,20-dione to establish the precise biosynthetic sequence. wikipedia.orgwikipedia.org
Furthermore, the metabolism and inactivation of this triol are completely unknown. Studies on related compounds indicate that hydroxylation, particularly 6α-hydroxylation, represents a major metabolic route for 5-alpha-reduced pregnanes in extrahepatic tissues. nih.gov A key research goal would be to identify and characterize the specific cytochrome P450 enzymes or other hydroxylases that may act on this compound, effectively terminating its biological activity.
| Enzyme Family | Specific Enzyme (Example) | Potential Role | Reference |
|---|---|---|---|
| 5-alpha-reductases | SRD5A1, SRD5A2, SRD5A3 | Reduction of Δ4-3-keto precursors (e.g., 17α-hydroxyprogesterone) to form the 5α-pregnane skeleton. | wikipedia.orgnih.govwikipedia.org |
| Aldo-keto reductases | AKR1C2, AKR1C4 | Reduction of ketone groups at C3 and C20. Potentially converts 5α-pregnan-17α-ol-3,20-dione to an intermediate. | wikipedia.org |
| Hydroxysteroid dehydrogenases (HSDs) | 3β-HSD, 17β-HSD, 20α-HSD | Interconversion of hydroxyl and keto groups at positions 3, 17, and 20. 20α-HSD activity is crucial for forming the 20-alpha-hydroxyl group. | oup.comnih.gov |
| Cytochrome P450 enzymes | CYP-family enzymes | Potential hydroxylation for metabolic clearance, similar to the 6α-hydroxylation seen with other 5α-pregnanes. | nih.gov |
Investigation of Uncharacterized Biological Activities and Molecular Interacting Partners
The biological functions of this compound are a complete mystery. A critical avenue for future research is to screen this compound against a wide array of cellular targets, particularly nuclear receptors. Studies on a related cholesterol metabolite, 5β-cholestane-3α,7α,12α-triol, have shown it to be an endogenous ligand for the Pregnane (B1235032) X Receptor (PXR). pnas.orgnih.gov PXR is a key regulator of xenobiotic and endobiotic metabolism. pnas.orgnih.gov It is plausible that this compound or its metabolites could also interact with PXR or other nuclear receptors like the constitutive androstane (B1237026) receptor (CAR) or the farnesoid X receptor (FXR).
Future studies should employ cell-based reporter assays to test for activation of these and other receptors. Furthermore, unbiased approaches such as affinity chromatography-mass spectrometry or yeast two-hybrid screens could identify novel protein binding partners, potentially uncovering unexpected biological roles beyond the traditional steroid hormone signaling pathways. Given that related pregnane metabolites are associated with conditions like congenital adrenal hyperplasia, investigating the role of this compound in the pathophysiology of steroidogenic disorders is a high priority. nih.govsigmaaldrich.com
Development of Advanced Analytical Platforms for Comprehensive Pregnane Triol Profiling in Diverse Biological Matrices
To understand the physiological and pathological relevance of this compound, sensitive and specific analytical methods are required for its quantification in biological samples like plasma, urine, and tissues. Current steroid profiling heavily relies on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). rug.nlnih.gov
Future work must focus on developing dedicated LC-MS/MS methods optimized for this specific triol. This involves the chemical synthesis of a pure standard of this compound and its stable isotope-labeled analogue to serve as an internal standard for absolute quantification. nih.gov The development of such methods will need to address challenges like chromatographic separation from its numerous isomers, such as the 5β-pregnane-3α,17α,20α-triol. researchgate.netacs.org High-resolution mass spectrometry could be instrumental in resolving isobaric interferences and confirming the identity of the analyte in complex biological matrices. uni-muenchen.de
| Technique | Objective | Key Development Needs | Reference |
|---|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Develop a quantitative, high-throughput assay for this compound. | Synthesis of certified reference standards; optimization of chromatographic separation from isomers; development of specific multiple reaction monitoring (MRM) transitions. | nih.govnih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provide complementary structural information and quantification. | Optimization of derivatization protocols (e.g., MO-TMS ethers) to improve volatility and ionization efficiency. | rug.nlresearchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Unambiguous identification in complex matrices and discovery of novel related metabolites. | Creation of a high-resolution mass spectral library entry for the compound and its fragments. | uni-muenchen.de |
Application of Systems Biology and Omics Approaches to Map Pregnane Triol Networks and Their Regulation
Once robust analytical methods are established, systems biology and "omics" approaches can be applied to understand the broader role of this compound. Steroid metabolomics, or steroid profiling, can map the concentrations of dozens of steroids simultaneously, allowing researchers to see how the levels of this triol correlate with other hormones and metabolites in health and disease. rug.nlnih.gov
By applying these methods to large patient cohorts, for example, those with adrenal tumors or reproductive disorders, machine learning algorithms could identify patterns and correlations, potentially establishing this compound as a novel biomarker. rug.nl Furthermore, integrating metabolomic data with transcriptomic (gene expression) and proteomic (protein expression) data from steroidogenic tissues will be crucial. This multi-omics approach could reveal how the biosynthetic and metabolic enzymes are regulated and uncover the downstream gene networks that are influenced by the presence of this pregnane triol.
Elucidation of its Role in Non-Traditional Steroidogenic Tissues and Novel Physiological Contexts
Steroidogenesis is not confined to the adrenal glands and gonads. Enzymes capable of synthesizing and metabolizing steroids are found in a variety of other tissues, including the brain (where they are termed neurosteroids), the heart, skin, and adipose tissue. nih.govoup.com A significant future research direction is to investigate the presence and function of this compound in these non-traditional contexts.
For instance, neurosteroids have profound effects on neuronal excitability, mood, and cognition. It is critical to explore whether this triol is produced in the central nervous system and if it can modulate neurotransmitter receptors, such as the GABA-A receptor, a known target for other 5-alpha-reduced pregnane steroids. Similarly, investigating its role in cardiovascular physiology or skin biology could open up entirely new fields of study for this compound. The presence of its precursors in diverse biological fluids, such as amniotic fluid, also suggests potential roles in fetal development that are yet to be explored. nih.gov
Q & A
Q. What are the validated analytical techniques for quantifying 5-alpha-PREGNAN-3-beta,17,20-alpha-TRIOL in biological samples?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards is the gold standard for quantification due to its sensitivity and specificity. To minimize matrix effects, perform solid-phase extraction (SPE) using C18 cartridges and validate recovery rates across physiological pH ranges. Include calibration curves spanning 1–1000 ng/mL, and use isotopic dilution to correct for ion suppression . For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic proton signals at δ 0.60–0.70 (C18/C19 methyl groups) and δ 3.40–3.60 (hydroxyl-bearing carbons) .
Q. What molecular targets and pathways are associated with this compound?
Methodological Answer: In vitro receptor binding assays using radiolabeled ligands (e.g., [³H]-GABA) in rat hippocampal membranes can identify GABA receptor modulation. Electrophysiological patch-clamp studies in cultured neurons are critical to confirm potentiation of chloride ion influx. Dose-response curves (10⁻⁷–10⁻⁵ M) should be generated to calculate EC₅₀ values, with comparative analysis against reference modulators like allopregnanolone .
Advanced Research Questions
Q. How can researchers design a robust study to investigate dose-dependent neurosteroid interactions?
Methodological Answer: Apply the PICOT framework:
- P opulation: Primary cortical neurons or HEK293 cells expressing recombinant GABA-A receptors.
- I ntervention: 5-alpha-PREGNAN-3-beta,17,20-alpha-TRIOL at 10⁻⁸–10⁻⁴ M.
- C omparison: Baseline activity vs. allopregnanolone or THDOC (3α,5α-Tetrahydrodeoxycorticosterone).
- O utcome: Chloride influx (measured via ³⁶Cl⁻ uptake) and GABA-induced currents.
- T ime: Acute (5–30 min) vs. chronic (24–72 hr) exposure. Include negative controls (vehicle-only) and blinded data analysis to reduce bias .
Q. How to address discrepancies in reported binding affinities across studies?
Methodological Answer: Conduct a meta-analysis using PRISMA guidelines to identify methodological variables (e.g., tissue source, buffer composition). Replicate conflicting experiments under standardized conditions:
Q. What strategies optimize detection of stereoisomeric impurities during synthesis?
Methodological Answer: Employ chiral stationary-phase HPLC (e.g., Chiralpak IA column) with a mobile phase of hexane:isopropanol (90:10, v/v). Validate purity thresholds (<0.1% impurities) using high-resolution mass spectrometry (HRMS) and circular dichroism (CD) spectroscopy to confirm stereochemical integrity. Cross-reference with synthetic intermediates characterized via X-ray crystallography .
Q. How to evaluate the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in vivo?
Methodological Answer: Use a crossover design in rodent models:
- Administer intravenous (IV) and intracerebroventricular (ICV) doses to assess blood-brain barrier penetration.
- Collect serial plasma and cerebrospinal fluid (CSF) samples for LC-MS/MS quantification.
- Corrogate behavioral outcomes (e.g., anxiolytic effects in elevated plus-maze) with exposure levels. Apply non-compartmental modeling (WinNonlin®) to calculate AUC, Cₘₐₓ, and t₁/₂ .
Data Analysis and Interpretation
Q. What statistical approaches resolve multicollinearity in multivariate studies of neurosteroid interactions?
Methodological Answer: Use principal component analysis (PCA) to reduce dimensionality of variables (e.g., receptor subunit composition, steroid concentration). Apply LASSO regression to penalize non-significant predictors. Validate models via bootstrapping (1000 iterations) and report variance inflation factors (VIF < 5) to confirm robustness .
Q. How to ensure reproducibility in structural characterization studies?
Methodological Answer: Adopt ICH Q6B guidelines for spectroscopic validation:
- NMR: Acquire ¹H, ¹³C, DEPT-135, and HSQC spectra in deuterated DMSO or CDCl₃.
- IR: Confirm hydroxyl (3200–3550 cm⁻¹) and ketone (1700–1750 cm⁻¹) functional groups.
- Share raw spectral data in public repositories (e.g., NMReDATA) for peer validation .
Ethical and Regulatory Considerations
Q. What preclinical reporting standards are mandatory for studies involving this compound?
Methodological Answer: Follow NIH guidelines for experimental rigor:
- Include ARRIVE 2.0 checklist items (sample size justification, randomization, blinding).
- Disclose steroid source, purity certificates, and storage conditions (−80°C under argon).
- Report animal welfare compliance (IACUC protocol numbers) and adverse events .
Q. How to navigate regulatory disparities in international collaborative research?
Methodological Answer: Align with EMA/FDA Good Laboratory Practice (GLP) standards. For EU studies, comply with REACH Annex VII (safety data sheets, Section 15.1–15.2). In the U.S., confirm TSCA exemption status and submit SARA 313 forms if annual usage exceeds 25,000 lbs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
